2-[(2-methoxy-5-methylphenyl)amino]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxy-5-methylphenyl)amino]acetamide typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxy-5-methylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
2-[(2-methoxy-5-methylphenyl)amino]acetamide is utilized in a variety of scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-methoxy-5-methylphenyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylaniline: An aromatic amine used in the synthesis of various organic compounds.
2-methoxy-5-methylphenol: A phenolic compound with applications in chemical synthesis.
4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline: A related compound used in the synthesis of dyes and other materials.
Uniqueness
2-[(2-methoxy-5-methylphenyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its solubility and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
923256-20-6 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methoxy-5-methylanilino)acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-6-10(11)13/h3-5,12H,6H2,1-2H3,(H2,11,13) |
InChI Key |
DPXSBJFJGZFWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
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